molecular formula C22H25N3O B10853333 1-((2R,6S,9aR)-6-Phenyl-octahydro-quinolizin-2-yl)-1,3-dihydro-benzoimidazol-2-one

1-((2R,6S,9aR)-6-Phenyl-octahydro-quinolizin-2-yl)-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B10853333
M. Wt: 347.5 g/mol
InChI Key: KMUYAJQKQQUKSQ-GGPKGHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-14136 is a compound known for its role as a non-retinoid antagonist of retinol-binding protein 4. It has shown promise in various scientific research applications, particularly in the field of pharmacology. This compound has been studied for its potential therapeutic effects, especially in relation to eye disorders such as Stargardt disease and age-related macular degeneration .

Preparation Methods

The preparation of SR-14136 involves a series of synthetic routes and reaction conditions. One notable method includes the use of DGA Resin for the isotopic analysis of marine sediments. This method allows for the simultaneous separation of strontium, lead, and neodymium in a single-stage extraction step . The process is fully automated, offering high sample throughput and reducing laboratory manpower compared to conventional manual methods .

Comparison with Similar Compounds

SR-14136 can be compared with other retinol-binding protein 4 antagonists, such as BPN-14136. Both compounds exhibit similar pharmacological effects, including the reduction of serum retinol levels and inhibition of bisretinoid synthesis . SR-14136 has shown a more favorable pharmacokinetic profile in non-human primates, making it a more promising candidate for further research and development .

Conclusion

SR-14136 is a compound with significant potential in the fields of chemistry, biology, and medicine. Its ability to reduce serum retinol levels and inhibit bisretinoid synthesis makes it a promising candidate for treating eye disorders such as Stargardt disease and age-related macular degeneration. With its favorable pharmacokinetic profile and wide range of scientific research applications, SR-14136 is a compound worth further exploration.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

3-[(2R,6S,9aR)-6-phenyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H25N3O/c26-22-23-19-10-4-5-11-21(19)25(22)18-13-14-24-17(15-18)9-6-12-20(24)16-7-2-1-3-8-16/h1-5,7-8,10-11,17-18,20H,6,9,12-15H2,(H,23,26)/t17-,18-,20+/m1/s1

InChI Key

KMUYAJQKQQUKSQ-GGPKGHCWSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](CCN2[C@@H](C1)C3=CC=CC=C3)N4C5=CC=CC=C5NC4=O

Canonical SMILES

C1CC2CC(CCN2C(C1)C3=CC=CC=C3)N4C5=CC=CC=C5NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.